5-(2,6-Dimethyl-3-nitrophenyl)-2-propanoylcyclohexane-1,3-dione
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Overview
Description
5-(2,6-Dimethyl-3-nitrophenyl)-2-propanoylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a cyclohexane ring, a propanoyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethyl-3-nitrophenyl)-2-propanoylcyclohexane-1,3-dione typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethyl-3-nitrophenyl)-2-propanoylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the nitro group to an amine group.
Substitution: This can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine .
Scientific Research Applications
5-(2,6-Dimethyl-3-nitrophenyl)-2-propanoylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethyl-3-nitrophenyl)-2-propanoylcyclohexane-1,3-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrophenyl derivatives and cyclohexane-based molecules. Examples are:
- 2,6-Dimethyl-3-nitrophenyl derivatives
- Cyclohexane-1,3-dione derivatives
Uniqueness
What sets 5-(2,6-Dimethyl-3-nitrophenyl)-2-propanoylcyclohexane-1,3-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
88311-53-9 |
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Molecular Formula |
C17H19NO5 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
5-(2,6-dimethyl-3-nitrophenyl)-2-propanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C17H19NO5/c1-4-13(19)17-14(20)7-11(8-15(17)21)16-9(2)5-6-12(10(16)3)18(22)23/h5-6,11,17H,4,7-8H2,1-3H3 |
InChI Key |
ODYNNVNWHOJTMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(=O)CC(CC1=O)C2=C(C=CC(=C2C)[N+](=O)[O-])C |
Origin of Product |
United States |
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